

An In-depth Technical Guide to the Fengycin Gene Cluster: Organization and Regulation

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Compound of Interest

Compound Name: *Fengycin*

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Abstract

Fengycin is a potent antifungal lipopeptide produced by various *Bacillus* species, notably *Bacillus subtilis*. Its biosynthesis is orchestrated by a large non-ribosomal peptide synthetase (NRPS) complex encoded by the *fen* gene cluster. The production of **fengycin** is tightly regulated by a complex network of signaling pathways that respond to cell density, nutritional status, and environmental cues. This technical guide provides a comprehensive overview of the organization of the **fengycin** gene cluster and the intricate regulatory mechanisms that govern its expression. Detailed experimental protocols for studying the *fen* cluster and quantitative data on **fengycin** production are also presented to facilitate further research and development.

Organization of the Fengycin Gene Cluster

The **fengycin** biosynthesis gene cluster, also referred to as the *pps* operon in some strains, spans approximately 38 kb and comprises five core open reading frames (ORFs): *fenC*, *fenD*, *fenE*, *fenA*, and *fenB*[1][2]. These genes are transcribed as a single polycistronic mRNA, with a primary promoter located upstream of *fenC*[1][2]. The protein products of these genes are large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs), which function as a protein-template to assemble the **fengycin** molecule.

Each NRPS protein is organized into a series of modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical module consists

of three core domains:

- Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.
- Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheinyl (Ppant) arm.
- Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids tethered to the T domains of adjacent modules.

In addition to these core domains, some modules may contain auxiliary domains such as:

- Epimerization (E) domain: Converts an L-amino acid to its D-isomer.
- Thioesterase (TE) domain: Catalyzes the cyclization and release of the final lipopeptide product.

The colinearity rule is generally followed, where the order of the modules on the NRPS enzymes corresponds to the sequence of amino acids in the final **fengycin** product.

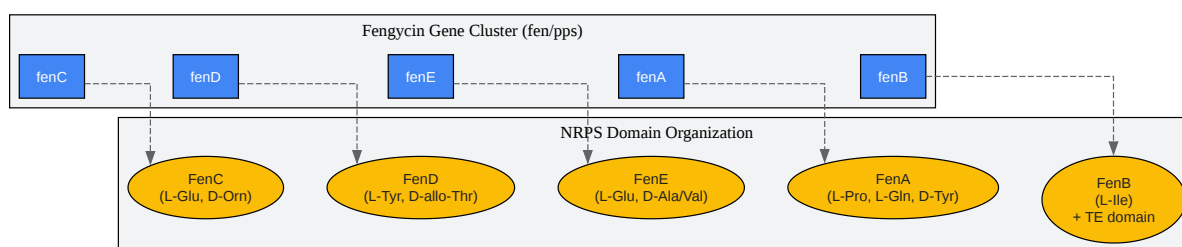
Functions of the Fengycin Synthetase Genes

The five **fengycin** synthetase enzymes assemble the decapeptide chain of **fengycin** in a specific order. The organization and function of each gene product are as follows:

- fenC: Encodes the first synthetase, FenC, which is responsible for activating and incorporating the first two amino acids of the **fengycin** peptide chain, L-Glutamic acid and L-Ornithine. FenC contains two modules, with the second module possessing an E domain to convert L-Ornithine to D-Ornithine[1][3][4].
- fenD: The product of this gene, FenD, is a two-module NRPS that activates and incorporates L-Tyrosine and L-Threonine at the third and fourth positions, respectively. The second module of FenD contains an E domain that isomerizes L-Threonine to D-allo-Threonine[3][4][5].
- fenE: FenE is a two-module synthetase responsible for the incorporation of L-Glutamic acid at the fifth position and either L-Alanine or L-Valine at the sixth position, leading to the

production of **fengycin** A or **fengycin** B, respectively. The second module of FenE also contains an E domain for the conversion to D-Alanine or D-Valine[4][6].

- **fenA**: This gene encodes a three-module NRPS, FenA, which is responsible for adding L-Proline, L-Glutamine, and L-Tyrosine at positions seven, eight, and nine. The module for the ninth amino acid (L-Tyrosine) contains an E domain to produce D-Tyrosine[3][4][7].
- **fenB**: The final enzyme in the assembly line, FenB, is a single-module NRPS that activates and incorporates the tenth amino acid, L-Isoleucine. Crucially, FenB contains a C-terminal thioesterase (TE) domain which catalyzes the cyclization of the peptide and releases the mature **fengycin** molecule[1][8].



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Figure 1. Organization of the **fengycin** gene cluster and corresponding NRPS domains.

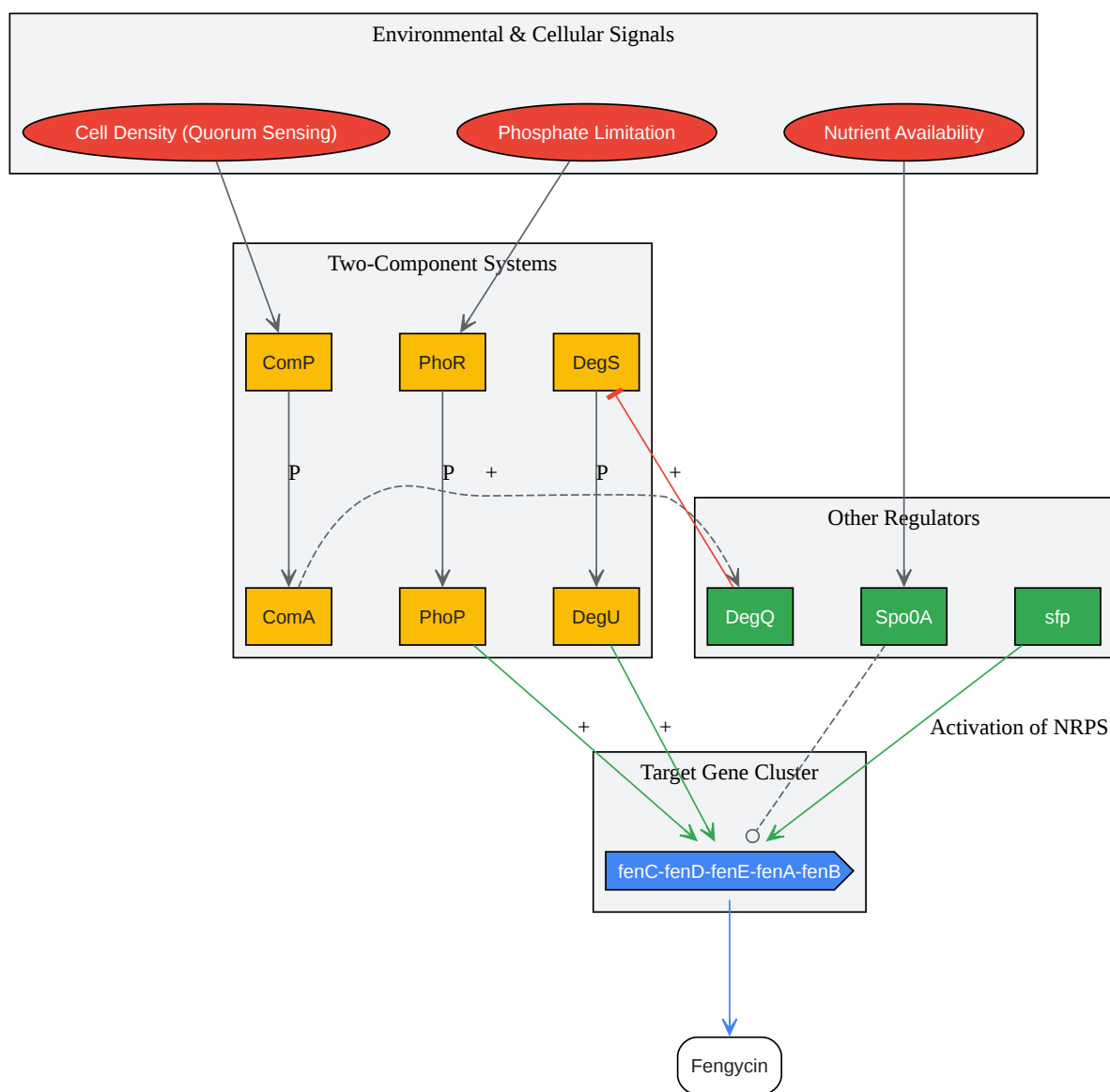
Regulation of Fengycin Biosynthesis

The expression of the fen gene cluster is a complex and tightly regulated process, influenced by a network of transcription factors, two-component systems, and environmental signals. This intricate regulation ensures that the production of this energetically expensive secondary metabolite occurs under optimal conditions.

Key Regulatory Systems

Several key regulatory systems have been identified to directly or indirectly control **fengycin** synthesis:

- **DegU/DegS Two-Component System:** This is a central regulatory system where DegS is the sensor kinase and DegU is the response regulator. Upon phosphorylation, DegU-P acts as a positive regulator of fen gene expression[9]. The level of phosphorylated DegU is critical, and this is influenced by the accessory protein DegQ, which enhances the autophosphorylation of DegS[9][10][11].
- **ComA/ComP Two-Component System:** This quorum-sensing system responds to cell density. The sensor kinase ComP phosphorylates the response regulator ComA in response to the binding of the signaling peptide ComX. Phosphorylated ComA (ComA-P) is a transcription factor that can indirectly upregulate **fengycin** production, likely through the activation of other regulators such as DegQ[10].
- **PhoR/PhoP Two-Component System:** This system enables the cell to respond to phosphate limitation. Under low phosphate conditions, the sensor kinase PhoR phosphorylates the response regulator PhoP. PhoP-P then positively regulates the expression of the fen operon[12][13][14]. This regulation is thought to be, at least in part, mediated by the influence of PhoP on the biosynthesis of branched-chain amino acids, which are precursors for **fengycin** synthesis[12].
- **Spo0A:** This is the master regulator of sporulation. Spo0A can also influence **fengycin** production, although the exact mechanism is complex and may involve both direct and indirect effects on the fen promoter and other regulatory genes.
- **sfp Gene:** The sfp gene encodes a 4'-phosphopantetheinyl transferase (PPTase). This enzyme is essential for the activation of the T domains of the NRPS enzymes by transferring the 4'-phosphopantetheinyl moiety of coenzyme A to a conserved serine residue. Thus, a functional sfp gene is a prerequisite for **fengycin** biosynthesis.



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Figure 2. A simplified signaling pathway for the regulation of **fengycin** production.

Quantitative Data on Fengycin Production

The yield of **fengycin** is highly dependent on the strain, culture conditions, and genetic background. Genetic engineering strategies, particularly promoter replacement, have proven effective in significantly increasing **fengycin** titers.

Strain/Condition	Modification	Fengycin Titer (mg/L)	Fold Increase	Reference
B. subtilis 168 (restored)	Wild-type promoter	1.81	-	[15]
B. subtilis BSf04	PppsA -> Pveg	174.63	~96	[15]
B. subtilis BSf04-1	Upregulation of fatty acid pathway	258.52	~143	[15]
B. subtilis BSf04-2	Blocked spore and biofilm formation	302.51	~167	[15]
B. subtilis BSf04-2	+ Threonine	885.37	~489	[15]
B. subtilis 168	Expressed sfp and degQ	71.21	-	[16]
B. subtilis BSUY04-1	PppsA -> Pveg	371.72	5.22	[16]
B. subtilis F29-3	Optimized medium	3500	2.9	[12] [17]
B. subtilis CGF26-IV (co-culture)	Co-culture with Yarrowia lipolytica	2000	1.5	[18]

Experimental Protocols

Markerless Gene Deletion in *Bacillus subtilis* (using pMAD plasmid)

This protocol describes the creation of a markerless in-frame deletion of a target gene in *B. subtilis* using the temperature-sensitive suicide plasmid pMAD.

Materials:

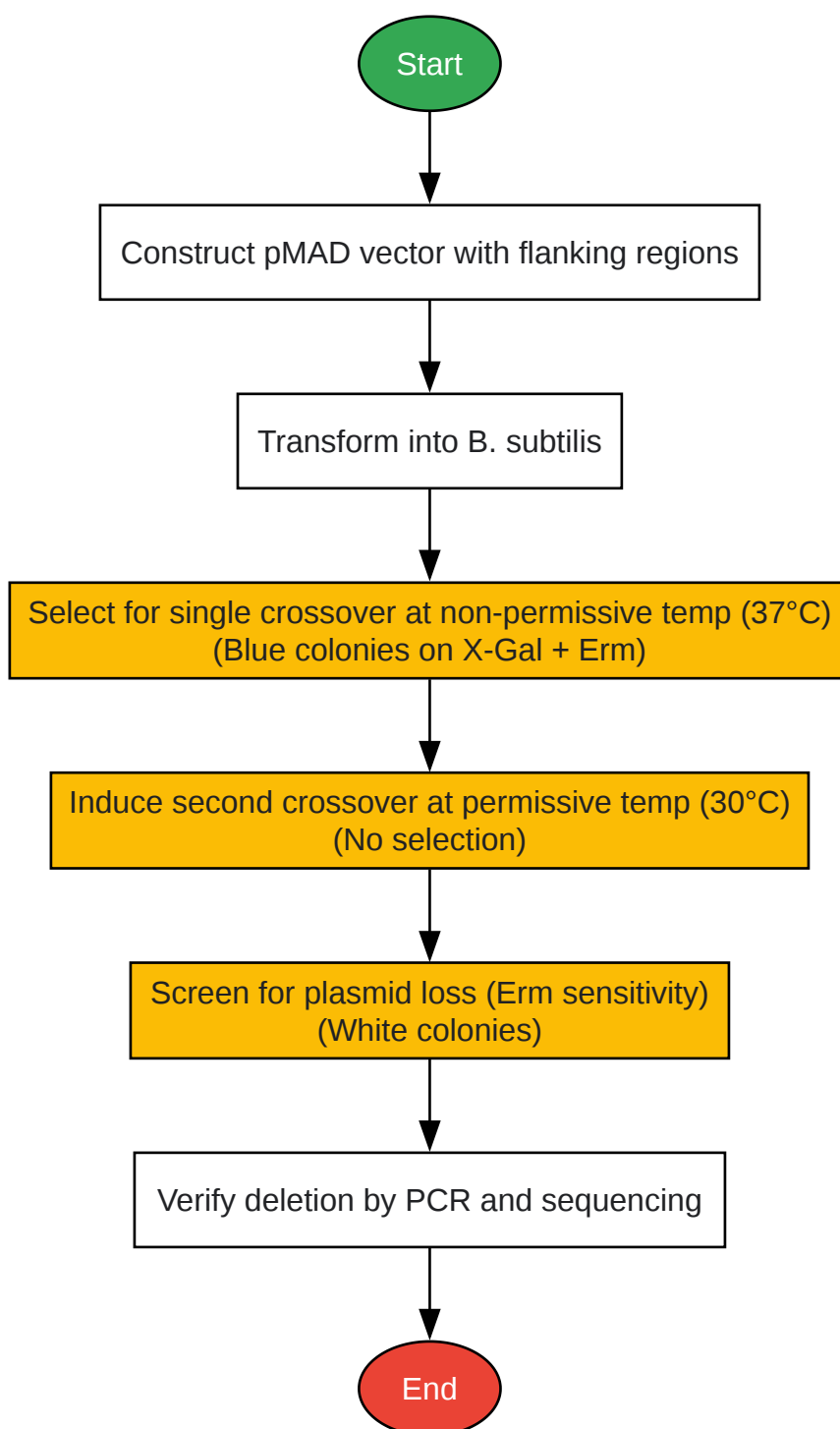
- *B. subtilis* strain to be modified
- pMAD vector
- Primers for amplifying upstream and downstream flanking regions of the target gene
- Restriction enzymes
- T4 DNA ligase
- *E. coli* competent cells (e.g., DH5 α)
- LB medium (with and without antibiotics)
- Spizizen minimal medium for competence induction
- Antibiotics (e.g., erythromycin, kanamycin)
- X-Gal

Procedure:

- Construct the deletion vector:
 - Amplify the upstream and downstream homologous regions (each ~500 bp) flanking the target gene from *B. subtilis* genomic DNA using PCR.
 - Digest the pMAD vector and the two PCR products with appropriate restriction enzymes.

- Ligate the two flanking regions into the digested pMAD vector. The two fragments should be ligated in the same orientation as they are on the chromosome.
- Transform the ligation mixture into competent *E. coli* cells and select for transformants on LB agar containing the appropriate antibiotic for the pMAD vector.
- Verify the correct insertion by colony PCR and sequencing.
- Isolate the recombinant plasmid from a verified *E. coli* clone.
- First Crossover (Integration):
 - Transform the recombinant pMAD plasmid into competent *B. subtilis* cells.
 - Plate the transformation mixture on LB agar containing erythromycin and X-Gal at the non-permissive temperature for pMAD replication (e.g., 37°C).
 - Incubate overnight. Blue colonies represent single-crossover integrants where the plasmid has integrated into the chromosome via homologous recombination at either the upstream or downstream flanking region.
- Second Crossover (Excision):
 - Inoculate a single blue colony into LB broth without antibiotic selection and grow overnight at the permissive temperature (e.g., 30°C) to allow for plasmid replication and subsequent excision through a second crossover event.
 - Plate serial dilutions of the overnight culture onto LB agar without antibiotics and incubate at 37°C.
 - Replica-plate the resulting colonies onto LB agar with and without erythromycin to identify colonies that have lost the plasmid (erythromycin-sensitive).
 - White colonies that are erythromycin-sensitive are potential double-crossover mutants. These can be either the wild-type revertant or the desired deletion mutant.
- Verification:

- Screen the white, erythromycin-sensitive colonies by colony PCR using primers that flank the target gene region. The PCR product from the deletion mutant will be smaller than that from the wild-type.
- Confirm the deletion by sequencing the PCR product.



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Figure 3. Workflow for markerless gene deletion in *B. subtilis*.

Quantification of Fengycin by HPLC-UV

This protocol provides a general method for the quantification of **fengycin** from *B. subtilis* culture supernatants.

Materials:

- *B. subtilis* culture supernatant
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Water (HPLC grade)
- **Fengycin** standard
- HPLC system with a C18 column and UV detector

Procedure:

- Sample Preparation:
 - Centrifuge the *B. subtilis* culture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the cells.
 - Collect the supernatant and acidify it to pH 2.0 with concentrated HCl.
 - Allow the lipopeptides to precipitate at 4°C for at least 4 hours or overnight.
 - Centrifuge to collect the precipitate.
 - Wash the precipitate with acidified water (pH 2.0).

- Dissolve the precipitate in methanol.
- Filter the methanolic extract through a 0.22 µm syringe filter before HPLC analysis.
- HPLC Analysis:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: Water with 0.1% TFA.
 - Mobile Phase B: Acetonitrile with 0.1% TFA.
 - Gradient: A typical gradient could be:
 - 0-5 min: 30% B
 - 5-25 min: 30-100% B (linear gradient)
 - 25-30 min: 100% B
 - 30-35 min: 100-30% B (return to initial conditions)
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 214 nm.
 - Injection Volume: 20 µL.
- Quantification:
 - Prepare a standard curve using a purified **fengycin** standard of known concentrations.
 - Integrate the peak area of **fengycin** in the samples.
 - Calculate the concentration of **fengycin** in the samples by comparing their peak areas to the standard curve.

Conclusion

The **fengycin** gene cluster represents a remarkable example of a highly organized and regulated biosynthetic factory. Understanding the intricate details of its organization and the complex signaling networks that control its expression is crucial for harnessing the full potential of **fengycin** as a biocontrol agent and therapeutic. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore and engineer the production of this valuable lipopeptide. Future work will likely focus on elucidating the crosstalk between different regulatory pathways and employing synthetic biology approaches to further enhance **fengycin** yields and generate novel analogs with improved properties.

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